Phenyl-beta-D-thioglucopyranoside

SGLT2 inhibitor diabetes research glucose transport

Researchers studying SGLT2-mediated glucose reabsorption or β-glucosidase mechanisms often encounter hydrolytically labile O-glycoside substrates that confound kinetic analyses. Phenyl-beta-D-thioglucopyranoside (CAS 2936-70-1) eliminates this variable with its stable S-glycosidic bond. - 1000-fold greater resistance to β-glucosidase hydrolysis compared to O-phenyl analog, enabling stable Michaelis complex trapping. - 3-fold selectivity for SGLT2 over SGLT1 and 3-fold greater inhibitory potency than phlorizin. - Comparable glycosyl acceptor performance to O-phenyl analog, with S-glycosidic bond stability improving synthetic yields.

Molecular Formula C12H16O5S
Molecular Weight 272.32 g/mol
CAS No. 2936-70-1
Cat. No. B031128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-beta-D-thioglucopyranoside
CAS2936-70-1
Synonymsβ-D-Phenyl 1-Thio-Glucopyranoside;  Phenyl 1-Thio-Glucopyranoside;  NSC 231833_x000B_Phenyl β-D-Thioglucoside;  Phenyl-1-thio-β-D-glucopyranoside;  Thiophenol Thio-β-glucoside_x000B_
Molecular FormulaC12H16O5S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2
InChIKeyOVLYAISOYPJBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-beta-D-thioglucopyranoside: β-Glucosidase Probe & SGLT2 Inhibitor


Phenyl-beta-D-thioglucopyranoside is a synthetic thioglycoside in which the anomeric oxygen of a glucose molecule is replaced by a sulfur atom linked to a phenyl group . This S-glycosidic bond is fundamentally resistant to hydrolysis by most glycosidases, a key characteristic that distinguishes it from labile O-glycoside substrates [1]. Its core applications are in enzymology, where it acts as a non-hydrolyzable substrate mimic to study β-glucosidase mechanisms and inhibition, and in pharmacology as a selective inhibitor of the human sodium-glucose cotransporter 2 (SGLT2) [2].

Phenyl-beta-D-thioglucopyranoside: Why Generic Substitution Fails


A common procurement mistake is to assume that phenyl-beta-D-glucopyranoside (the oxygen analog) or a different phenyl thioglucoside (e.g., p-nitrophenyl thioglucoside) can be used interchangeably with phenyl-beta-D-thioglucopyranoside. This is demonstrably false due to three critical, quantifiable differences: (1) Hydrolysis rate: The O-glucoside is hydrolyzed by β-glucosidase approximately 1000 times faster than its S-glucoside counterpart, meaning the thioglucoside provides a stable, non-hydrolyzable probe [1]. (2) SGLT selectivity: Phenyl-beta-D-thioglucopyranoside is a far more potent and selective inhibitor of SGLT2 than the benchmark O-glucoside inhibitor phlorizin [2]. (3) Synthetic utility: As a glycosyl acceptor, phenyl 1-thio-β-D-glucopyranoside demonstrates excellent performance, comparable to its O-phenyl analog, making it a versatile tool in carbohydrate chemistry [3]. The quantitative evidence below confirms that these properties are not general class effects but are specific to this exact molecular structure, which justifies its selection over cheaper or more readily available alternatives.

Phenyl-beta-D-thioglucopyranoside: Evidence-Based Differentiators


SGLT2 Inhibition: Selectivity and Potency over Phlorizin

In a head-to-head study on human sodium-glucose cotransporters (hSGLT1 and hSGLT2) expressed in CHO cells, phenyl-β-D-thioglucopyranoside (Thioglycoside I) demonstrated significant selectivity and potency. Its IC50 for hSGLT2 was 10 µM, which is 3-fold lower (more potent) than its IC50 for hSGLT1 (30 µM). Compared to the standard O-glucoside inhibitor phlorizin, it was 3-fold more potent against hSGLT2 (10 µM vs 28 µM) and 1.4-fold more potent against hSGLT1 (30 µM vs 42 µM) [1].

SGLT2 inhibitor diabetes research glucose transport

Hydrolysis Resistance: Advantage Over O-Glucosides

The defining characteristic of phenyl thioglucosides is their extreme resistance to enzymatic hydrolysis. A comparative kinetic study with sweet almond β-glucosidase established that the hydrolysis of phenyl thioglucosides is approximately 1000-fold slower than that of the corresponding O-glucoside (e.g., p-nitrophenyl β-D-glucoside) [1]. This is consistent across the class, with rate constants (kcat or kcat/KM) being three orders of magnitude lower.

β-glucosidase enzyme kinetics stable substrate

Glycosyl Acceptor: Comparable to O-Phenyl Analogs

In enzymatic synthesis using glycosynthases from Thermotoga maritima, phenyl 1-thio-β-D-glucopyranoside was evaluated as a glycosyl acceptor. It performed as an 'excellent substrate,' yielding results similar to those obtained with the O-phenyl analogue in terms of both yield and regioselectivity [1]. This demonstrates that the thioglycosidic linkage does not impair, and may even be advantageous for, its role as a synthetic intermediate.

glycosynthase disaccharide synthesis carbohydrate chemistry

β-Glucosidase Induction: Competitive Inhibition Probe

In a classic study on the gratuitous induction of β-glucosidase in Saccharomyces cerevisiae, phenyl-β-D-thioglucoside was identified as a competitive inhibitor of enzyme induction [1]. While methyl- and ethyl-β-D-thioglucosides act as inducers, the phenyl variant specifically blocks the induction process without being hydrolyzed. This property distinguishes it from both O-glycosides (which are rapidly hydrolyzed) and other thioglycosides (which may act as inducers).

enzyme induction Saccharomyces cerevisiae competitive inhibitor

Phenyl-beta-D-thioglucopyranoside: Key Application Scenarios


Developing SGLT2-Selective Pharmacological Probes

Use this compound as a lead-like tool for studying SGLT2-mediated glucose reabsorption in renal or intestinal cell models. Its 3-fold selectivity over SGLT1 and 3-fold greater potency than phlorizin [1] make it a superior choice for experiments requiring specific SGLT2 inhibition with minimal SGLT1 cross-reactivity.

β-Glucosidase Active Site Mapping by X-ray & NMR

Leverage its 1000-fold resistance to hydrolysis [1] to trap the enzyme in a stable Michaelis complex. Unlike O-glucosides, this compound will not be turned over during the experiment, enabling high-resolution structural studies of the enzyme-substrate interaction.

Chemoenzymatic Synthesis of β-(1→3)-Linked Disaccharides

Employ this thioglucoside as a stable glycosyl acceptor with glycosynthase enzymes [1]. Its performance is comparable to the O-phenyl analog, but the S-glycosidic bond withstands downstream chemical deprotection steps that would cleave an O-glycosidic bond, improving overall synthetic yield.

Studying Regulatory Mechanisms of Enzyme Induction in Yeast

Use this compound as a specific, competitive inhibitor of β-glucosidase induction in Saccharomyces cerevisiae [1]. This allows for the decoupling of the induction signal from the subsequent catalytic activity of the induced enzyme, a critical control not achievable with hydrolyzable inducers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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